molecular formula C5HBrFNS B11717285 5-Bromo-2-fluorothiophene-3-carbonitrile

5-Bromo-2-fluorothiophene-3-carbonitrile

Cat. No.: B11717285
M. Wt: 206.04 g/mol
InChI Key: SGLNKBQQYAKQGE-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-fluorothiophene-3-carbonitrile typically involves the bromination and fluorination of thiophene derivatives. One common method is the bromination of 2-fluorothiophene-3-carbonitrile using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to ensure selective bromination .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-fluorothiophene-3-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized thiophene derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

5-Bromo-2-fluorothiophene-3-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-2-fluorothiophene-3-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biological effects. The exact pathways involved can vary and are often the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-3-fluoropyridine-2-carbonitrile
  • 5-Bromo-2-cyano-3-fluoropyridine
  • 5-Bromo-3-fluoropicolinonitrile

Uniqueness

5-Bromo-2-fluorothiophene-3-carbonitrile is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and physical properties. This makes it particularly valuable in the synthesis of specialized materials and in various research applications .

Properties

Molecular Formula

C5HBrFNS

Molecular Weight

206.04 g/mol

IUPAC Name

5-bromo-2-fluorothiophene-3-carbonitrile

InChI

InChI=1S/C5HBrFNS/c6-4-1-3(2-8)5(7)9-4/h1H

InChI Key

SGLNKBQQYAKQGE-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1C#N)F)Br

Origin of Product

United States

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